![molecular formula C11H13BrF3NO2S B1522338 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 1020252-83-8](/img/structure/B1522338.png)
3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
Overview
Description
3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide (3-BnBu-5-TFMS) is a novel sulfonamide compound that has been developed as a potential drug candidate for the treatment of various diseases. It is a synthetic compound that has been studied for its potential therapeutic effects in the laboratory. 3-BnBu-5-TFMS is a highly active and stable compound that has a wide range of applications in the field of medicinal chemistry. The compound has been studied for its potential to target various diseases such as cancer, HIV/AIDS, and Alzheimer’s disease.
Scientific Research Applications
Antibacterial Applications
3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide: has been studied for its potential use as an antibacterial agent. Sulfonamides, in general, have been used for decades to treat bacterial infections due to their ability to inhibit bacterial growth. The trifluoromethyl group in this compound could potentially enhance its antibacterial efficacy by increasing its lipophilicity, allowing for better penetration through lipid membranes of bacteria .
Anticancer Research
This compound may also play a role in anticancer research. Sulfonamides have shown unique antitumor properties, and modifications to their structure, such as the addition of a bromo group, can lead to compounds with potential anticancer effects. These effects are often explored through clinical trials to evaluate their efficacy in treating various types of cancer .
Pesticide Development
The use of sulfonamides as pesticides is another area of application. They can be utilized for sterilization, weeding, and as insecticides. The specific structure of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide could be investigated for its effectiveness in these areas, particularly in the development of new, more potent pesticides .
Tyrosine Kinase Inhibition
Compounds similar to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide have been used in the synthesis of tyrosine kinase inhibitors like Fedratinib. These inhibitors are important in the treatment of diseases such as myelofibrosis, and the compound could be a precursor or a candidate for developing new inhibitors .
Material Science Research
In material science, the compound’s unique structure could be valuable in the synthesis of novel materials. Its molecular properties, such as the bromo and trifluoromethyl groups, might contribute to the development of materials with specific characteristics like increased stability or reactivity .
Drug Design and Development
Finally, 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide could be significant in drug design and development. Its structure allows for potential modifications that could lead to the creation of new drugs with improved pharmacokinetic properties. Researchers might explore this compound as a scaffold for developing drugs with enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.
properties
IUPAC Name |
3-bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-2-3-4-16-19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPATHMDDIDFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674355 | |
Record name | 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020252-83-8 | |
Record name | 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.